molecular formula C15H20ClN3O4 B8032307 Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate CAS No. 874814-97-8

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8032307
CAS No.: 874814-97-8
M. Wt: 341.79 g/mol
InChI Key: OJIDLANQYRRUCV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a 4-chloro-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-chloro-2-nitrophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water

Major Products Formed

    Reduction: 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylic acid

Scientific Research Applications

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied

Biological Activity

Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 874814-97-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀ClN₃O₄, with a molecular weight of approximately 341.79 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 4-(4-chloro-2-nitrophenyl) moiety, which is crucial for its biological activity.

PropertyValue
CAS Number874814-97-8
Molecular FormulaC₁₅H₂₀ClN₃O₄
Molecular Weight341.79 g/mol
InChI KeyOJIDLANQYRRUCV-UHFFFAOYSA-N
PubChem CID69042278

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown promising results against various pathogens, including Plasmodium falciparum, the causative agent of malaria. One study reported that related compounds demonstrated high antiplasmodial activity with IC50 values in the sub-micromolar range, indicating potent effects against the parasite without significant cytotoxicity to host cells .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study investigating various piperazine derivatives found that certain modifications led to enhanced activity against multiple cancer cell lines, including human colon and lung cancer cells. The mean IC50 values for these compounds ranged around 92.4 µM across different cell lines, suggesting moderate antiproliferative effects . The structural features of this compound may contribute to its ability to inhibit cancer cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the nitrophenyl substituent have been shown to significantly affect both potency and selectivity. For example, replacing the nitro group with other electron-withdrawing groups can enhance antiplasmodial activity while maintaining low cytotoxicity .

Case Studies

  • Antiplasmodial Activity : In vitro studies revealed that tert-butyl derivatives exhibited IC50 values as low as 0.269 µM against P. falciparum NF54 strains, with selectivity indices exceeding 460, highlighting their potential as antimalarial agents .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on L-6 cells indicated an IC50 of approximately 124 µM for related compounds, demonstrating a favorable therapeutic window for further development .
  • Anticancer Evaluation : In studies assessing anticancer properties, derivatives showed variable effectiveness across different human cancer cell lines, emphasizing the need for targeted modifications to enhance efficacy while minimizing side effects .

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDLANQYRRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158529
Record name 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874814-97-8
Record name 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874814-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Method 1 was followed using 1 eq each of 4-chloro-1-fluoro-2-nitrobenzene, 1-Boc-piperazine, and TEA yielding tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (95%). LCMS (m/z): 342.0 (MH+); LC Rt=3.50 min.
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